molecular formula C7H11Cl2FN2 B8219924 [(6-Fluoropyridin-3-yl)methyl](methyl)amine dihydrochloride

[(6-Fluoropyridin-3-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B8219924
M. Wt: 213.08 g/mol
InChI Key: PXQRNWRZKGKRDC-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-3-yl)methylamine dihydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of fluorinating agents such as ammonium fluoride or other fluorine-containing reagents under basic conditions . The reaction conditions often require careful control of temperature and solvent to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridin-3-yl)methylamine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

(6-Fluoropyridin-3-yl)methylamine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • Perfluoropyridine

Uniqueness

(6-Fluoropyridin-3-yl)methylamine dihydrochloride is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methylamine group. This combination of functional groups can result in distinct chemical and biological properties compared to other fluorinated pyridines .

Properties

IUPAC Name

1-(6-fluoropyridin-3-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-9-4-6-2-3-7(8)10-5-6;;/h2-3,5,9H,4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQRNWRZKGKRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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